5-羟基吡啶-2-羧酸乙酯

描述

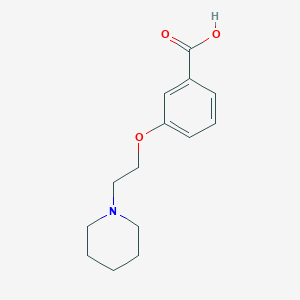

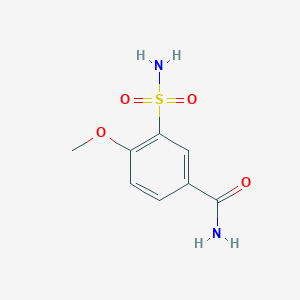

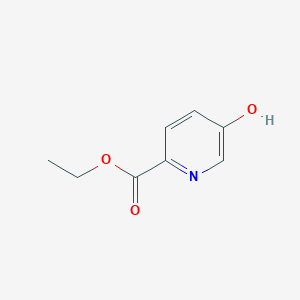

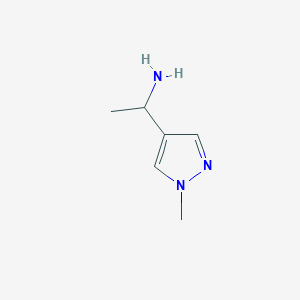

Ethyl 5-hydroxypyridine-2-carboxylate is a chemical compound with the molecular formula C8H9NO3 . It is related to the class of organic compounds known as pyrimidinecarboxylic acids, which are pyrimidines with a structure containing a carboxyl group attached to the pyrimidine ring .

Synthesis Analysis

Ethyl 5-hydroxypyridine-2-carboxylate can be synthesized through various methods. One method involves the use of triethylamine, 1,1’-bis(diphenylphosphino)ferrocene, and palladium diacetate in N,N-dimethyl-formamide at 50°C . Another method involves the reaction of 5-hydroxy-pyridine-2-carboxylic acid with concentrated sulfuric acid in ethanol, followed by the addition of sodium hydroxide .Molecular Structure Analysis

The molecular weight of Ethyl 5-hydroxypyridine-2-carboxylate is 167.16 . The molecular structure can be represented by the SMILES notation: CCOC(c1ccc(cn1)O)=O .Chemical Reactions Analysis

As a carboxylic acid derivative, Ethyl 5-hydroxypyridine-2-carboxylate can undergo various chemical reactions. Carboxylic acids can form carboxylate salts, undergo nucleophilic acyl substitution reactions, be reduced by reagents like LiAlH4, and undergo substitution at the alpha site .Physical And Chemical Properties Analysis

Ethyl 5-hydroxypyridine-2-carboxylate is a solid substance . It has a predicted boiling point of 375.4±22.0 °C and a predicted density of 1.233±0.06 g/cm3 .科学研究应用

合成和优化

5-羟基吡啶-2-羧酸乙酯衍生物已被合成并用于各种化学过程中。例如,2-甲基呋喃与丙酸酐的酰化反应产生了大量的 2-丙酰基-5-甲基呋喃,展示了一种改进的合成相关化合物的工艺,如 2-乙基-6-甲基-3-羟基吡啶盐酸盐,一种合成抗氧化剂 (姚兴胜,2007)。此外,通过涉及 3-羟基-2-氨基吡啶和 2,3-二溴丙酸乙酯的反应,获得了 3,4-二氢-2H-吡啶并[3,2-b][1,4]恶嗪-2-羧酸乙酯衍生物,展示了类似的乙基羟基吡啶羧酸乙酯化合物在合成功能化衍生物中的多功能性 (阿克塞尔·阿罗等人,2002)。

药物中间体

5-噻唑羧酸乙酯和 3-吡啶羧酸乙酯等化合物被还原形成有用的药物中间体,表明类似的乙基羟基吡啶羧酸乙酯结构在药物合成中的作用 (谭斌,2004)。该工艺在各种条件下进行了研究,以优化产率和效率。

催化和酶促作用

涉及类似化合物的酶(如 2-甲基-3-羟基吡啶-5-羧酸 (MHPC) 加氧酶)的催化机制已使用各种计算方法进行了研究。该酶参与某些物质的降解,并催化羟基化和随后的芳环裂解,而不需要金属离子辅因子 (田博旭等人,2011)。这些见解对于理解生化途径和设计药物或催化剂至关重要。

安全和危害

属性

IUPAC Name |

ethyl 5-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPZHDRIHBGYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630979 | |

| Record name | Ethyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxypyridine-2-carboxylic acid ethyl ester | |

CAS RN |

65275-12-9 | |

| Record name | Ethyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)